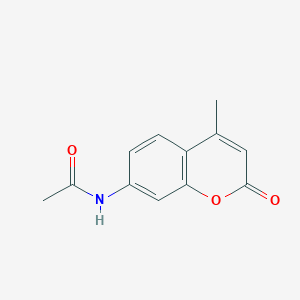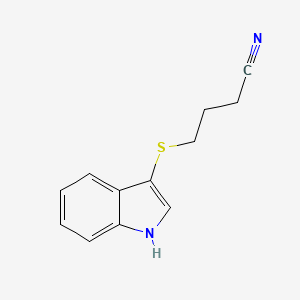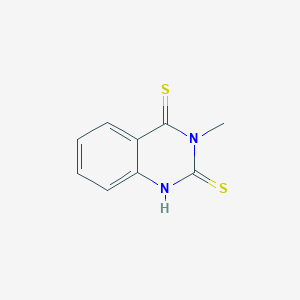
Naphthalene-1,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,7-dicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 1 and 7 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of diisopropylnaphthalene using molecular oxygen in the presence of a solvent containing a lower fatty acid and an oxidation catalyst system comprising bromine and heavy metals such as cerium, cobalt, and manganese . The reaction is typically carried out at temperatures ranging from 150°C to 210°C .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of naphthalene derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity. For example, the oxidation of 2,6-diisopropylnaphthalene can produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,7-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products:
Oxidation: Naphthalene-1,7-dicarboxylic anhydride.
Reduction: Naphthalene-1,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,7-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalene-1,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,8-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 8 positions.
Naphthalene-2,3-dicarboxylic acid: Contains carboxylic acid groups at the 2 and 3 positions.
Naphthalene-2,6-dicarboxylic acid: Carboxylic acid groups are at the 2 and 6 positions.
Uniqueness: Naphthalene-1,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the creation of compounds with distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2089-91-0 |
|---|---|
Molekularformel |
C12H8O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
naphthalene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JSKSILUXAHIKNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)


